molecular formula C10H18ClF2N3 B12236912 1-(2,2-difluoroethyl)-N-pentylpyrazol-4-amine;hydrochloride

1-(2,2-difluoroethyl)-N-pentylpyrazol-4-amine;hydrochloride

Cat. No.: B12236912
M. Wt: 253.72 g/mol
InChI Key: NJXBTASNAXSZBF-UHFFFAOYSA-N
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Description

1-(2,2-difluoroethyl)-N-pentylpyrazol-4-amine;hydrochloride is a compound of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-N-pentylpyrazol-4-amine;hydrochloride typically involves the reaction of 2,2-difluoroethylamine with a suitable pyrazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process might include the preparation of intermediate compounds, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluoroethyl)-N-pentylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(2,2-difluoroethyl)-N-pentylpyrazol-4-amine;hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: It serves as a probe for studying biological processes involving fluorinated compounds, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials with unique properties, such as increased stability or enhanced reactivity.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-pentylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity by forming hydrogen bonds and other interactions with the target molecules. This can lead to the modulation of biological pathways and the exertion of therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-difluoroethyl)-1,3-dicarbonyl compounds: These compounds share the difluoroethyl group and are used in similar applications, such as medicinal chemistry and materials science.

    1,1-difluoroethylated aromatics: These compounds also feature difluoroethyl groups and are important in the development of pharmaceuticals and agrochemicals.

Uniqueness

1-(2,2-difluoroethyl)-N-pentylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern, which combines the properties of the difluoroethyl group with the pyrazole ring and pentylamine chain. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H18ClF2N3

Molecular Weight

253.72 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-N-pentylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H17F2N3.ClH/c1-2-3-4-5-13-9-6-14-15(7-9)8-10(11)12;/h6-7,10,13H,2-5,8H2,1H3;1H

InChI Key

NJXBTASNAXSZBF-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CN(N=C1)CC(F)F.Cl

Origin of Product

United States

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